2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one
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Overview
Description
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions.
Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenacyl halide and a thiol derivative.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added via an alkylation reaction using an appropriate alkylating agent, such as an allyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, thiol derivatives
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s quinazolinone core is known for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and tyrosine kinases, leading to the modulation of cellular processes like DNA repair and signal transduction . The phenacylsulfanyl and prop-2-enyl groups may further enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the phenacylsulfanyl and prop-2-enyl groups, resulting in different chemical properties and biological activities.
3-Prop-2-enylquinazolin-4-one: Similar structure but without the phenacylsulfanyl group, leading to variations in reactivity and applications.
2-Phenacylsulfanylquinazolin-4-one: Contains the phenacylsulfanyl group but lacks the prop-2-enyl group, affecting its overall chemical behavior.
Uniqueness
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both phenacylsulfanyl and prop-2-enyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQPTTWZHBGULO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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